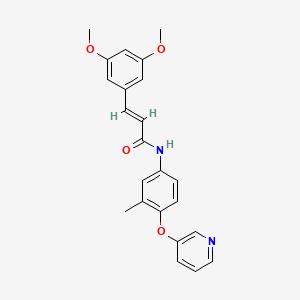
Methyl (2R)-4-benzylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-4-benzylmorpholine-2-carboxylate, also known as Methyl 2R-benzylmorpholine-2-carboxylate, is a chemical compound that is widely used in scientific research. It is a morpholine derivative and has a molecular weight of 293.39 g/mol. This compound is used in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in pain and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential as a pain medication. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate in lab experiments include its potency and selectivity. It exhibits potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the research on Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate. One of the potential areas of research is the development of new pain medications based on this compound. Additionally, this compound can be further investigated for its anticancer potential, and its mechanism of action can be elucidated. Furthermore, the safety and toxicity of this compound need to be carefully evaluated before its use in humans.
Synthesemethoden
The synthesis of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate involves the reaction between 4-benzylmorpholine-2-carboxylic acid and methanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the desired product in good yield and purity. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate has been widely used in scientific research due to its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl (2R)-4-benzylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHMAJMVQRTGQE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-4-benzylmorpholine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)





![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)


